molecular formula C28H28P+ B14465831 Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium CAS No. 66275-31-8

Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium

Cat. No.: B14465831
CAS No.: 66275-31-8
M. Wt: 395.5 g/mol
InChI Key: QEWPYLZNVHCXJE-UHFFFAOYSA-N
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Description

Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is an organophosphorus compound characterized by the presence of a phosphonium cation. This compound is notable for its unique structure, which includes a triphenylphosphonium group attached to a 2,3,6-trimethylphenylmethyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2,3,6-trimethylbenzyl bromide under inert conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in various organic reactions. In biological systems, its lipophilic nature allows it to cross cell membranes and deliver molecules to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Phenyltriphenylphosphonium bromide

Uniqueness

Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is unique due to the presence of the 2,3,6-trimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other similar compounds .

Properties

CAS No.

66275-31-8

Molecular Formula

C28H28P+

Molecular Weight

395.5 g/mol

IUPAC Name

triphenyl-[(2,3,6-trimethylphenyl)methyl]phosphanium

InChI

InChI=1S/C28H28P/c1-22-19-20-23(2)28(24(22)3)21-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-20H,21H2,1-3H3/q+1

InChI Key

QEWPYLZNVHCXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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